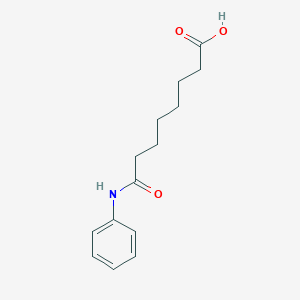

Suberanilic Acid

Cat. No. B029135

Key on ui cas rn:

149648-52-2

M. Wt: 249.3 g/mol

InChI Key: PAXDAFSGJPGLGR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07456219B2

Procedure details

In a 22 L flask was placed 3,500 g (20.09 moles) of suberic acid, and the acid melted with heat. The temperature was raised to 175° C., and then 2,040 g (21.92 moles) of aniline was added. The temperature was raised to. 190° C. and held at that temperature for 20 minutes. The melt was poured into a Nalgene tank that contained 4,017 g of potassium hydroxide dissolved in 50 L of water. The mixture was stirred for 20 minutes following the addition of the melt. The reaction was repeated at the same scale, and the second melt was poured into the same solution of potassium hydroxide. After the mixture was thoroughly stirred, the stirrer was turned off, and the mixture was allowed to settle. The mixture was then filtered through a pad of Celite (4,200 g) (the product was filtered to remove the neutral by-product (from attack by aniline on both ends of suberic acid). The filtrate contained the salt of the product, and also the salt of unreacted suberic acid. The mixture was allowed to settle because the filtration was very slow, taking several days.). The filtrate was acidified using 5 L of concentrated hydrochloric acid; the mixture was stirred for one hour, and then allowed to settle overnight. The product was collected by filtration, and washed on the funnel with deionized water (4×5 L). The wet filter cake was placed in a 72 L flask with 44 L of deionized water, the mixture heated to 50° C., and the solid isolated by a hot filtration (the desired product was contaminated with suberic acid which is has a much greater solubility in hot water. Several hot triturations were done to remove suberic acid. The product was checked by NMR [D6DMSO] to monitor the removal of suberic acid). The hot trituration was repeated with 44 L of water at 50° C. The product was again isolated by filtration, and rinsed with 4 L of hot water. It was dried over the weekend in a vacuum oven at 65° C. using a Nash pump as the vacuum source (the Nash pump is a liquid ring pump (water) and pulls a vacuum of about 29 inch of mercury. An intermittent argon purge was used to help carry off water); 4,182.8 g of suberanilic acid was obtained.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:12])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[OH-].[K+]>O>[C:8]([OH:10])(=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:12] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20.09 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC(=O)O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

21.92 mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

50 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

175 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 20 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 22 L flask was placed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was raised to

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The melt was poured into a Nalgene tank that

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition of the melt

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After the mixture was thoroughly stirred

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was then filtered through a pad of Celite (4,200 g) (the product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the neutral by-product (from attack by aniline on both ends of suberic acid)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

to settle because the filtration

|

WAIT

|

Type

|

WAIT

|

|

Details

|

taking several days

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for one hour

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to settle overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed on the funnel with deionized water (4×5 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet filter cake was placed in a 72 L flask with 44 L of deionized water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture heated to 50° C.

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCC(=O)NC1=CC=CC=C1)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |